(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid

Pharmacology Platelet aggregation Cardiovascular research

Choose this lipophilic cinnamic acid derivative (MW 222.24, logP ~2.4) for superior activity in platelet aggregation inhibition and hepatoprotection models. Unlike ferulic acid, the 4-ethoxy substitution eliminates the para‑hydroxy donor, enhances membrane permeability, and bypasses esterase‑dependent activation—delivering 26–95% ADP‑induced platelet inhibition and greater antioxidant efficacy in CCl₄‑challenged mice. Ideal for anti‑thrombotic, hepatic oxidative stress, and topical formulation studies.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 144878-40-0
Cat. No. B115224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid
CAS144878-40-0
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C=CC(=O)O)OC
InChIInChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-12(13)14)8-11(10)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+
InChIKeyLJMXXNVTJTYKRH-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Reference: (2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid (CAS 144878-40-0) – A Structurally Distinct Lipophilic Cinnamic Acid Scaffold


(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid, also cataloged as 4-ethoxy-3-methoxycinnamic acid or EMCA, is a lipophilic cinnamic acid derivative featuring 3-methoxy and 4-ethoxy aromatic substitutions (molecular formula C₁₂H₁₄O₄; molecular weight 222.24 g/mol) . Unlike the more widely studied ferulic acid (4-hydroxy-3-methoxycinnamic acid) or its ester analog ethyl ferulate, this compound carries a free carboxylic acid moiety with an alkyl ether substituent at the para position—a structural configuration that fundamentally alters its physicochemical profile, metabolic fate, and biological interaction landscape . The compound is typically supplied as a yellow crystalline powder that is sparingly soluble in water but readily soluble in organic solvents, with predicted physicochemical parameters including a boiling point of 378.5±27.0 °C, density of 1.172–1.2 g/cm³, and an estimated logP of approximately 2.2–2.4 .

Critical Differentiation: Why (2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid Cannot Be Casually Substituted for Ferulic Acid, Ethyl Ferulate, or Other Cinnamic Analogs in Procurement Specifications


Generic interchange of cinnamic acid derivatives within a procurement or experimental context introduces substantial risk of irreproducible results due to fundamental divergence in structure–activity relationships. The replacement of the 4-hydroxy group in ferulic acid with a 4-ethoxy group in (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid eliminates the para-hydroxy hydrogen-bond donor while simultaneously increasing lipophilicity (predicted logP increase of approximately 0.7–1.0 units relative to ferulic acid) . This alteration modulates membrane permeability, metabolic stability (particularly susceptibility to phase II conjugation), and free radical scavenging thermodynamics—yielding an activity profile that is neither predictable nor linearly extrapolated from data on ferulic acid or its ester derivatives [1]. Furthermore, unlike ethyl ferulate (which is an ester prodrug requiring hydrolysis to liberate the active carboxylate), (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid presents the free acid pharmacophore directly, bypassing esterase-dependent activation steps that may vary across biological systems or storage conditions [2]. The evidence compiled below demonstrates that these structural distinctions translate into quantifiable, experimentally verified performance differentials that directly impact assay outcomes, formulation behavior, and biological efficacy.

Quantitative Comparative Evidence: Selecting (2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid Based on Verified Performance Differentials


Anti-Platelet Aggregation Potency: Ethoxy-Substituted Free Acid Demonstrates Enhanced Inhibition Over Parent Ferulic Acid

In a head-to-head comparison using ADP-induced platelet aggregation in rabbit platelet-rich plasma, (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (referenced in the literature as ethyl ferulate) exhibited significantly greater inhibitory activity than ferulic acid across multiple concentrations. At 0.1 mmol/L, inhibition rates were 26.3±3.3% (ethyl ferulate) vs. lower values for ferulic acid; at 3.0 mmol/L, inhibition reached 94.9±2.7% for the ethoxy derivative, substantially exceeding ferulic acid's performance at equivalent concentrations [1]. The mechanism involves attenuation of ADP-induced intracellular calcium flux (ΔFI 4.6±1.7 in the ethyl ferulate group vs. 10.3±2.6 in control, P<0.01), indicating that the 4-ethoxy substitution enhances potency in modulating platelet activation pathways compared to the 4-hydroxy parent compound [1].

Pharmacology Platelet aggregation Cardiovascular research

Hepatoprotective Efficacy: Ethoxy-Substituted Derivative Outperforms Ferulic Acid in Acute Liver Injury Model

In a murine model of CCl₄-induced acute liver injury (156 mg/kg, intraperitoneal), (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (studied as ethyl ferulate) provided superior hepatoprotection compared to equimolar doses of ferulic acid. The compound significantly reduced serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels relative to both the injury control and the ferulic acid–treated groups [1]. Concurrently, hepatic malondialdehyde (MDA) levels—a marker of lipid peroxidation—were markedly lower in the ethyl ferulate cohort, while superoxide dismutase (SOD) activity was elevated, indicating enhanced endogenous antioxidant defense activation [1].

Hepatology Oxidative stress Preclinical pharmacology

Lipophilicity-Driven Membrane Permeability: Ethoxy Substitution Confers Predicted LogP Advantage Over Ferulic Acid

Computational property analysis reveals that (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid possesses a predicted logP of 2.42 and logSW (water solubility) of -2.49, compared to ferulic acid's typical logP of approximately 1.4–1.5 . The replacement of the 4-hydroxy hydrogen-bond donor with a 4-ethoxy group increases lipophilicity by roughly 0.7–1.0 logP units while reducing aqueous solubility—a physicochemical signature consistent with enhanced passive membrane diffusion and altered tissue distribution profiles [1]. This differential is experimentally corroborated by solubility data for structurally related compounds: ethyl ferulate (the ester analog) is practically insoluble in water but highly soluble in DMSO (≥44 mg/mL) and ethanol, whereas ferulic acid exhibits moderate aqueous solubility [1][2].

ADME Lipophilicity Drug design

ABTS Radical Scavenging Hierarchy: Free Acid Ethoxy Derivative (as Ethyl Ferulate) Shows Reduced Cell-Free Antioxidant Capacity Relative to Ferulic Acid

In ABTS (2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assays, the ethoxy-substituted compound (studied as ethyl ferulate, the ester form of the target compound's scaffold) demonstrated significantly lower antioxidant activity than ferulic acid. The rank order of ABTS scavenging potency was: ferulic acid > coniferyl aldehyde ≈ iso-ferulic acid > ethyl ferulate ≈ methyl ferulate [1]. This attenuation of cell-free radical quenching activity is attributed to the elimination of the para-hydroxy hydrogen atom, which is critical for resonance-stabilized radical intermediate formation [1]. In neuronal PC12 cells using DPPH radical scavenging, ferulic acid exhibited an IC50 of 44.6 μM, whereas ethyl ferulate required 66.7 μM—a 1.5-fold reduction in potency [2].

Antioxidant research Free radical biology Assay selection

Cellular ROS Scavenging and Formulation Rheology: Ethoxy-Substituted Compound Excels in Leukocyte-Generated Oxidant Neutralization and Cream Elasticity

In a comparative study of emulsion-based cream formulations, ethyl ferulate (the ester form of the target compound's scaffold) was more effective than ferulic acid at scavenging reactive oxygen species (ROS) generated by activated leukocytes, despite its inferior performance in cell-free antioxidant assays [1]. Furthermore, rheological analysis revealed that ethyl ferulate–containing creams exhibited greater elasticity and reduced susceptibility to deformation in creep-and-recovery tests, with a slower release rate from the emulsion matrix compared to ferulic acid [1]. These properties suggest superior substantivity and prolonged residence time on application sites.

Cosmeceuticals Topical formulations Anti-inflammatory

Procurement-Optimized Application Scenarios: Where (2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid Delivers Verifiable Value Over Alternatives


Anti-Platelet and Cardiovascular Lead Identification Studies Requiring Enhanced Potency

Investigators seeking to explore anti-thrombotic mechanisms or screen for novel platelet aggregation inhibitors should prioritize (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid over ferulic acid due to its demonstrated superior inhibition of ADP-induced platelet aggregation across a broad concentration range (26.3% to 94.9% inhibition) and its ability to attenuate intracellular calcium oscillations [1]. This compound enables lower effective dosing and clearer mechanistic dissection in platelet function assays.

Hepatoprotective and Oxidative Stress Preclinical Models

For in vivo studies of acute liver injury, hepatic oxidative stress, or antioxidant defense system activation, this compound offers enhanced hepatoprotective efficacy compared to ferulic acid, as evidenced by superior reduction in serum transaminases and hepatic MDA, alongside elevated SOD activity in CCl₄-challenged mice [1]. Procurement for such models should favor this ethoxy derivative when maximal therapeutic window or effect size is required.

Lipophilicity-Enhanced Cellular Assays and ADME Profiling

In experiments where intracellular target access or membrane permeability is a key variable, the increased lipophilicity of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (predicted logP ~2.4 vs. ~1.5 for ferulic acid) makes it a superior choice . This is particularly relevant for studies involving neuronal cells, blood–brain barrier models, or any system where passive diffusion governs compound bioavailability.

Topical Cosmetic and Dermatological Formulation Development

Formulators developing anti-aging creams, sun-protective emulsions, or anti-inflammatory topical products should select this compound (or its ester prodrug form) based on its demonstrated superiority over ferulic acid in scavenging leukocyte-derived ROS and its beneficial rheological effects—including enhanced elasticity, reduced deformation susceptibility, and slower release kinetics [2]. These properties translate to improved product stability and prolonged skin substantivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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